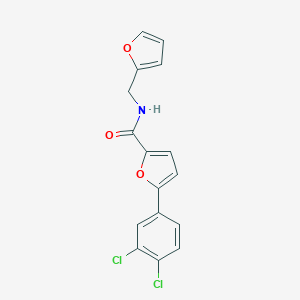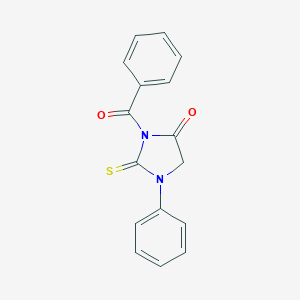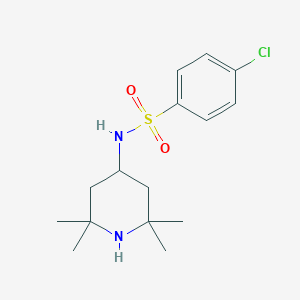
N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide, commonly known as MDMA, is a psychoactive drug that has been widely used as a recreational drug. However, the compound has also been studied in scientific research for its potential therapeutic effects. MDMA is a member of the amphetamine class of drugs, and its chemical structure is similar to both amphetamine and mescaline.
作用机制
MDMA acts on the serotonin system in the brain, increasing the release of serotonin and inhibiting its reuptake. This leads to an increase in serotonin levels, which is associated with feelings of well-being, empathy, and social bonding. MDMA also increases the release of other neurotransmitters, including dopamine and norepinephrine.
Biochemical and physiological effects:
MDMA has a range of effects on the body, including increased heart rate, blood pressure, and body temperature. The compound also causes the release of stress hormones, such as cortisol and adrenaline. In addition, MDMA has been shown to cause oxidative stress and damage to neurons in the brain.
实验室实验的优点和局限性
MDMA has been used in a range of laboratory experiments to study its effects on the brain and behavior. The compound has been shown to increase social behavior in animals, and has been used to study the neural mechanisms underlying social bonding. However, there are limitations to using MDMA in laboratory experiments, including the difficulty of controlling dosage and the potential for adverse effects on the animals being studied.
未来方向
There are several areas of future research that could be explored in relation to MDMA. One potential direction is the use of MDMA in the treatment of other mental health disorders, such as addiction and eating disorders. Another area of research could be the development of safer and more effective synthetic routes for the production of MDMA. Finally, there is a need for further research into the long-term effects of MDMA use on the brain and body.
合成方法
The synthesis of MDMA involves a series of chemical reactions starting with the precursor safrole, which is extracted from the sassafras tree. The safrole is then converted to isosafrole, which is further reacted with hydrochloric acid to produce MDMA. The synthesis of MDMA is a complex process that requires expertise in organic chemistry.
科学研究应用
MDMA has been studied for its potential therapeutic effects in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. The compound has been shown to increase empathy and social bonding, which may be beneficial in the treatment of these disorders. MDMA has also been studied in the context of couples therapy, where it has been shown to improve communication and relationship satisfaction.
属性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-11-2-5-13(6-3-11)16(18)17-9-12-4-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H,17,18) |
InChI 键 |
ZIXDVXSPQRTGOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
溶解度 |
34.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)



![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)